![molecular formula C10H14ClF2NO3 B2629453 [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride CAS No. 2580199-58-0](/img/structure/B2629453.png)
[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13F2NO3.ClH/c1-14-6-3-8(15-2)7(5-13)9(4-6)16-10(11)12;/h3-4,10H,5,13H2,1-2H3;1H
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources.Scientific Research Applications
Methoxamine Hydrochloride in Supraventricular Tachycardia Treatment
Methoxamine hydrochloride, chemically similar to [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride, has been explored as an effective agent in terminating attacks of supraventricular tachycardia. Studies involving continuous electrocardiograms have shown a dramatic reversion from paroxysmal to normal rhythm shortly after administration of methoxamine hydrochloride (Chotkowski, Powell, & Rackliffe, 1954).
Synthesis of 2′-Thio Analogues of Pyrimidine Ribosides
Research involving the synthesis of analogues of pyrimidine ribosides, particularly focusing on compounds with methoxy groups, has utilized complex chemical pathways that could potentially involve structures akin to [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride. These studies contribute to our understanding of complex organic synthesis and their applications in medicinal chemistry (Divakar, Mottoh, Reese, & Sanghvi, 1990).
In Vivo Metabolism of Psychoactive Phenethylamines
Though slightly diverging from the main topic, research on the in vivo metabolism of psychoactive phenethylamines (specifically 4-bromo-2,5-dimethoxyphenethylamine) in rats provides insights into the metabolic pathways and potential pharmacological interactions of related compounds. This understanding is vital for comprehending the broader implications of administering drugs with similar structural features (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Selective Methoxy Ether Cleavage in Chemical Synthesis
The selective cleavage of methoxy groups, as investigated in certain studies, can provide valuable insights into the chemical manipulation and potential uses of [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride in various chemical reactions and formulations (Adogla, Janser, Fairbanks, Vortolomei, Meka, & Janser, 2012).
Improved Industrial Synthesis of Antidepressants
The development of new industrial synthesis methods for antidepressants like sertraline hydrochloride involves complex chemical reactions that might have parallels with the synthesis or application of [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride. Such studies contribute to pharmaceutical manufacturing and chemical engineering (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[2-(difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO3.ClH/c1-14-6-3-8(15-2)7(5-13)9(4-6)16-10(11)12;/h3-4,10H,5,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITCKIQTCJFVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC(F)F)CN)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride |
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